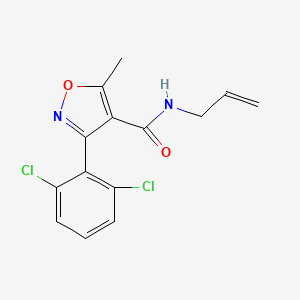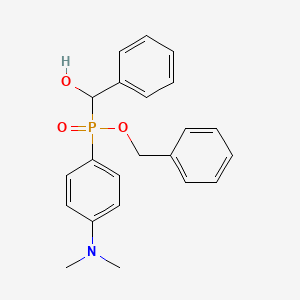![molecular formula C20H22N2O6S B2764201 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171135-84-4](/img/structure/B2764201.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" represents a highly intricate and multifunctional molecule. With structural elements derived from tetrahydroquinoline, benzo-1,4-dioxine, and sulfonamide, it exhibits a diverse array of chemical properties that make it suitable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" typically involves multiple steps, starting with the construction of the tetrahydroquinoline ring, followed by the introduction of the methoxyacetyl group, and finally the fusion with the benzo-1,4-dioxine and sulfonamide moieties. Common reagents include methoxyacetyl chloride, 1,2,3,4-tetrahydroquinoline, and various sulfonamide derivatives.
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow processes. Reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure environments.
化学反応の分析
Types of Reactions: : The compound undergoes several types of reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to a carboxylate.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Aromatic substitutions are possible on the benzo-1,4-dioxine ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
Oxidation can yield carboxylate derivatives.
Reduction can yield corresponding amines.
Substitution can yield a variety of functionalized aromatic compounds.
科学的研究の応用
Chemistry: : The compound is used as a precursor in the synthesis of complex organic molecules and can serve as a ligand in coordination chemistry.
Biology and Medicine: : It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: : Its properties make it a candidate for use in materials science, particularly in the development of advanced polymers and resins.
作用機序
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, Van der Waals forces, and electrostatic interactions. Its sulfonamide group can inhibit enzyme activity by mimicking the enzyme's natural substrate, while the methoxyacetyl group can facilitate passage through biological membranes.
類似化合物との比較
Comparison
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar structure but differs in the position of the functional groups.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1,4-dioxine-6-sulfonamide: : Lacks the benzo ring, making it less stable.
Uniqueness: : The unique combination of the tetrahydroquinoline core with the benzo-1,4-dioxine and sulfonamide moieties grants this compound distinct physicochemical properties, such as increased solubility and stability, making it a versatile molecule for various applications.
Similar compounds include:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-7-yl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
The structural nuances in these compounds dictate their reactivity and suitability for different applications, highlighting the unique potential of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide".
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-13-20(23)22-8-2-3-14-4-5-15(11-17(14)22)21-29(24,25)16-6-7-18-19(12-16)28-10-9-27-18/h4-7,11-12,21H,2-3,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSSXYVYPBPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)

![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2764123.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[2-(1-propan-2-ylpyrazol-4-yl)cyclopropyl]methanone;hydrochloride](/img/structure/B2764124.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)

![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine](/img/structure/B2764130.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2764135.png)
![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)


![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)
